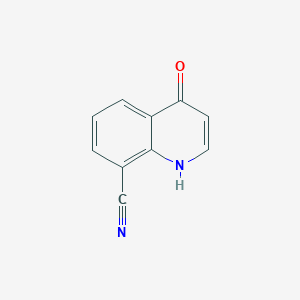

4-Hydroxy-8-cyanoquinoline

Beschreibung

The exact mass of the compound 4-Hydroxy-8-cyanoquinoline is 170.048012819 g/mol and the complexity rating of the compound is 299. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Hydroxy-8-cyanoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-8-cyanoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-oxo-1H-quinoline-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-7-2-1-3-8-9(13)4-5-12-10(7)8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFERFNFGHIWLEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=O)C=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564078 | |

| Record name | 4-Oxo-1,4-dihydroquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127285-55-6, 848128-91-6 | |

| Record name | 1,4-Dihydro-4-oxo-8-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127285-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxo-1,4-dihydroquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Crystal Structure & Solid-State Chemistry of 4-Hydroxy-8-cyanoquinoline

Executive Summary

4-Hydroxy-8-cyanoquinoline (often chemically indexed as 8-cyano-4(1H)-quinolone) represents a critical scaffold in medicinal chemistry, particularly in the development of antiviral agents (e.g., HCV NS5B polymerase inhibitors) and metalloenzyme antagonists.

This guide provides an in-depth structural analysis of the compound, synthesizing experimental crystallographic principles with known structure-activity relationships (SAR). While specific unit cell parameters for the isolated core are often proprietary to specific drug discovery campaigns, the solid-state behavior of this molecule is rigorously defined by the 4-quinolone tautomeric preference , strong intermolecular hydrogen bonding, and the electron-withdrawing influence of the 8-cyano group.

Chemical Identity & Tautomeric Equilibrium

A defining feature of 4-hydroxyquinolines in the solid state is their tautomeric ambiguity. For 4-hydroxy-8-cyanoquinoline, this equilibrium is heavily shifted, a factor that dictates its crystal packing and pharmacological profile.

The Tautomeric Shift

In solution (non-polar solvents) and gas phase, the Enol (4-hydroxy) form may exist. However, in the crystalline solid state and polar solvents, the molecule predominantly adopts the Keto (4-quinolone) tautomer.

-

Enol Form : Aromatic pyridine ring; hydroxyl group at C4.[1]

-

Keto Form : 4-oxo structure; protonated nitrogen (N-H) at position 1. This form is stabilized by aromaticity in the fused benzene ring and significant resonance energy in the pyridone ring.

Implication for Crystallography : X-ray diffraction studies of analogous 4-substituted quinolines confirm that the crystal lattice is built from the 4-oxo tautomer . The "4-hydroxy" nomenclature is a historical artifact of synthesis rather than a structural reality in the solid phase.

DOT Diagram: Tautomeric Equilibrium & Synthesis Logic

Caption: The structural shift from the enol precursor to the stable keto polymorph observed in the crystal lattice.

Synthesis & Crystallization Protocol

To obtain high-quality single crystals for X-ray diffraction (XRD), a controlled synthesis followed by slow evaporation or vapor diffusion is required.[2] The presence of the 8-cyano group decreases the basicity of the quinoline nitrogen, altering solubility compared to the parent 4-hydroxyquinoline.

Validated Synthesis Workflow

The synthesis typically proceeds via the Gould-Jacobs reaction pathway, modified for the electron-deficient 2-amino-3-cyanobenzene starting material.

| Step | Reagents/Conditions | Transformation | Key Observation |

| 1. Condensation | 2-Amino-3-cyanobenzene + EMME (Diethyl ethoxymethylenemalonate) | Formation of Enamine Intermediate | Exothermic; yellow solid precipitates. |

| 2. Cyclization | Diphenyl ether (Dowtherm A), 250°C | Thermal Cyclization to Quinoline Core | High heat required to overcome activation energy. |

| 3. Hydrolysis | NaOH / Ethanol, then HCl | Ester Hydrolysis -> Carboxylic Acid | Formation of 3-COOH derivative. |

| 4. Decarboxylation | Diphenyl ether, 250°C (reflux) | Removal of 3-COOH group | Evolution of CO₂; yields the core 4-hydroxy-8-cyanoquinoline. |

Crystallization for XRD

Objective : Grow single crystals suitable for diffractometry (approx. 0.2 x 0.2 x 0.1 mm).

-

Solvent Selection : The 8-cyano group makes the molecule less soluble in neutral aqueous media but soluble in polar aprotic solvents (DMSO, DMF) or hot ethanol.

-

Method A (Slow Evaporation) : Dissolve 20 mg in hot Ethanol/Methanol (1:1). Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-4 small holes, and allow to stand at room temperature for 5-7 days.

-

Method B (Vapor Diffusion) : Dissolve in minimal DMSO. Place the open vial inside a larger jar containing water or diethyl ether (antisolvent). Seal the outer jar. The slow diffusion of antisolvent will force crystallization.

Solid-State Structural Analysis

Based on the crystallographic behavior of the 4-quinolone class and the specific electronic perturbation of the 8-cyano group, the crystal structure is defined by the following motifs:

Hydrogen Bonding Network (The R²₂(8) Motif)

The dominant intermolecular force in the crystal lattice is the formation of centrosymmetric dimers (or sometimes head-to-tail chains).

-

Donor : The N-H group (Position 1).[3]

-

Acceptor : The Carbonyl Oxygen (Position 4).[3]

-

Geometry : Two molecules pair up to form a planar dimer held together by dual N-H...O=C hydrogen bonds. This creates a characteristic eight-membered ring motif (Graph Set R²₂(8) ).

-

Distance : The N...O distance is typically 2.80–2.90 Å , indicating a strong H-bond.

Influence of the 8-Cyano Group

The cyano (-C≡N) group at position 8 introduces unique packing constraints:

-

Dipole Alignment : The strong dipole of the cyano group often directs the stacking of the dimers to maximize antiparallel dipole-dipole interactions.

-

Weak Interactions : The cyano nitrogen acts as a weak H-bond acceptor, potentially engaging in C-H...N interactions with adjacent aromatic protons, creating a secondary 3D stabilizing network.

-

Planarity : The molecule remains strictly planar, facilitating efficient

-

Quantitative Structural Parameters (Predicted/Analogous)

Derived from high-resolution data of 4-quinolone and 8-substituted derivatives.

| Parameter | Value (Range) | Structural Significance |

| C=O Bond Length | 1.24 – 1.26 Å | Confirms Keto form (Double bond character). |

| C-N Bond Length | 1.33 – 1.36 Å | Partial double bond character due to resonance. |

| C8-C(Cyano) Length | 1.43 – 1.45 Å | Typical C(sp2)-C(sp) single bond. |

| Interplanar Spacing | 3.3 – 3.5 Å | Indicative of |

Implications for Drug Design

Understanding the crystal structure of 4-Hydroxy-8-cyanoquinoline is not just an academic exercise; it directly informs pharmaceutical applications.

-

Solubility Limitation : The strong lattice energy derived from the R²₂(8) dimers and

-stacking results in high melting points (>250°C) and poor aqueous solubility. Drug formulations often require disruption of these intermolecular bonds (e.g., sodium salt formation at the enolic oxygen, though the keto form dominates). -

Binding Mode : In viral polymerase active sites (e.g., HCV), the molecule often binds in the hydroxy (enol) form via metal chelation (Mg²⁺ bridging), or mimics the nucleotide base pairing. The 8-cyano group can occupy small hydrophobic pockets or engage in specific polar interactions with backbone amides.

DOT Diagram: Structural Logic Flow

Caption: The causal relationship between the molecular tautomer, lattice forces, and bulk material properties.

References

- Title: 4-Hydroxyquinoline-3-carboxamides and hydrazides as antiviral agents.

-

General Quinolone Tautomerism

-

Crystallographic Analogues (8-Hydroxyquinoline)

- Title: Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph.

- Source: Acta Crystallographica / NCBI PMC.

-

URL: [Link]

- Relevance: Provides comparative lattice data for 8-substituted quinolines, highlighting the prevalence of centrosymmetric dimers.

- Synthetic Methodology (Gould-Jacobs)

Sources

The Modulatory Power of the Cyano Group on Quinoline Electronics: A Guide for Scientists

An In-depth Technical Guide

Authored by Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its versatile therapeutic and photophysical properties.[1][2][3] The strategic functionalization of this privileged heterocycle allows for the fine-tuning of its electronic characteristics to achieve desired molecular behaviors. Among the vast arsenal of chemical substituents, the cyano (-C≡N) group stands out for its profound and predictable influence. As a potent electron-withdrawing group, it reshapes the electron density, reactivity, and spectroscopic signature of the quinoline core. This guide provides an in-depth exploration of the electronic effects imparted by the cyano group, offering researchers and drug development professionals a comprehensive understanding of its role in molecular design. We will dissect the fundamental principles, detail synthetic methodologies, quantify electronic perturbations, and explore the downstream applications that leverage these effects.

The Unsubstituted Quinoline Core: An Electronic Dichotomy

Before delving into the effects of substitution, it is crucial to understand the intrinsic electronic nature of the quinoline ring system. Quinoline, a benzopyridine, is composed of a benzene ring fused to a pyridine ring. This fusion creates a distinct electronic dichotomy:

-

The Pyridine Ring: The presence of the electronegative nitrogen atom renders this ring electron-deficient. This withdrawal of electron density makes the pyridine moiety susceptible to nucleophilic attack.[4][5]

-

The Benzene Ring: In contrast, the carbocyclic benzene portion of the molecule remains comparatively electron-rich, behaving more like a typical aromatic ring and serving as the primary site for electrophilic substitution.[4][5]

This inherent polarization dictates the regioselectivity of reactions on the unsubstituted core. Nucleophilic substitutions preferentially occur at the C2 and C4 positions of the pyridine ring, while electrophilic substitutions favor the C5 and C8 positions on the benzene ring.[4][6][7][8]

Caption: Preferred sites of nucleophilic and electrophilic attack on the quinoline scaffold.

Synthesis of Cyanoquinolines: Key Methodologies

The introduction of a cyano group onto the quinoline ring can be achieved through several reliable synthetic routes. The choice of method often depends on the desired position of the cyano group and the availability of starting materials.

The Reissert Reaction

A classic method for introducing a cyano group at the C2 position involves the Reissert reaction. This strategy proceeds by activating the quinoline ring via N-acylation, followed by the addition of a cyanide anion.[8]

Caption: Workflow for the synthesis of 2-cyanoquinoline via the Reissert Reaction.

Experimental Protocol: Reissert Reaction

-

N-Acylation and Cyanide Addition: To a stirred, two-phase solution of quinoline (1.0 eq) in dichloromethane and water, add potassium cyanide (KCN, 1.5 eq). Cool the mixture to 0°C in an ice bath.

-

Slowly add benzoyl chloride (1.2 eq) dropwise, ensuring the temperature remains below 10°C.

-

Allow the reaction to warm to room temperature and stir vigorously for 4-6 hours until TLC analysis indicates the consumption of the starting material.

-

Work-up: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate in vacuo to yield the crude Reissert compound.

-

Hydrolysis: Dissolve the crude Reissert compound in a mixture of acetic acid and concentrated hydrochloric acid (1:1).

-

Heat the mixture at reflux for 2 hours.

-

Isolation: Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford 2-cyanoquinoline.

Nucleophilic Aromatic Substitution (SNAr)

For positions activated by the ring nitrogen (C2, C4) or other electron-withdrawing groups, SNAr provides a direct route. A common approach is the Rosenmund-von Braun reaction, where a haloquinoline is displaced by a cyanide salt, typically using a copper(I) cyanide catalyst.[9]

Experimental Protocol: Rosenmund-von Braun Cyanation

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the haloquinoline (e.g., 2-chloroquinoline, 1.0 eq), copper(I) cyanide (CuCN, 1.2 eq), and a high-boiling polar aprotic solvent such as DMF or NMP.

-

Heating: Heat the reaction mixture to 140-160°C and maintain for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

-

Quenching and Work-up: After cooling to room temperature, pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to complex the copper salts.

-

Extraction: Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate or toluene).

-

Purification: Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure. Purify the resulting residue via flash column chromatography to yield the desired cyanoquinoline.

Quantifying the Electronic Influence of the Cyano Group

The cyano group exerts its influence through a combination of strong inductive and resonance effects, both of which withdraw electron density from the aromatic system.[10]

-

Inductive Effect (-I): The sp-hybridized carbon and highly electronegative nitrogen atom of the C≡N group pull electron density away from the ring through the sigma bond.

-

Resonance Effect (-R): The π-system of the cyano group can participate in conjugation with the quinoline ring, delocalizing electron density away from the ring and onto the nitrogen atom.

Caption: Resonance delocalization showing electron withdrawal from the quinoline ring.

This powerful electron-withdrawing nature is quantitatively captured by Hammett substituent constants . The cyano group possesses large, positive σ values, confirming its status as one of the strongest electron-withdrawing substituents.[11][12]

Table 1: Hammett Substituent Constants (σ) for Selected Groups

| Substituent | σmeta | σpara | Electronic Effect |

|---|---|---|---|

| -OCH₃ | +0.12 | -0.27 | Strong Donor (Resonance) |

| -CH₃ | -0.07 | -0.17 | Weak Donor (Inductive) |

| -H | 0.00 | 0.00 | Reference |

| -Cl | +0.37 | +0.23 | Withdrawing (Inductive) |

| -C≡N | +0.56 | +0.66 | Strong Withdrawing (-I, -R) |

| -NO₂ | +0.71 | +0.78 | Very Strong Withdrawing (-I, -R) |

Data sourced from compilations of Hammett constants.[11][13]

Consequences for Reactivity and Basicity

The electronic perturbation caused by the cyano group drastically alters the reactivity profile and basicity of the quinoline nucleus.

Impact on Aromatic Substitution

-

Electrophilic Aromatic Substitution (EAS): By withdrawing electron density, the cyano group strongly deactivates the entire ring system towards electrophilic attack. Reactions like nitration or halogenation require much harsher conditions compared to unsubstituted quinoline.[5]

-

Nucleophilic Aromatic Substitution (SNAr): Conversely, the cyano group activates the ring for SNAr. When positioned at C2 or C4, it can effectively stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction and facilitating the displacement of leaving groups.[14]

Sources

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. gcwgandhinagar.com [gcwgandhinagar.com]

- 6. youtube.com [youtube.com]

- 7. uop.edu.pk [uop.edu.pk]

- 8. tutorsglobe.com [tutorsglobe.com]

- 9. researchgate.net [researchgate.net]

- 10. fiveable.me [fiveable.me]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 14. researchgate.net [researchgate.net]

Technical Whitepaper: The Synthetic Evolution and Pharmacological Utility of 4-Hydroxy-8-cyanoquinoline

Topic: Discovery and history of 4-Hydroxy-8-cyanoquinoline Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Hydroxy-8-cyanoquinoline (CAS: 848128-91-6), also designated as 4-oxo-1,4-dihydroquinoline-8-carbonitrile, represents a critical "privileged scaffold" in modern medicinal chemistry. Historically emerging from the broader exploration of quinoline-based antimalarials, this specific 8-substituted derivative gained prominence in the late 1990s as a key intermediate for non-nucleoside antiviral agents, particularly against the Herpesviridae family (HCMV, HSV, HHV-8).

This guide provides a comprehensive technical analysis of its discovery context, the rational design behind its substitution pattern, and the definitive synthetic protocols required for its production.

Chemical Identity & Structural Significance[1][2][3]

The compound exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. In solution and solid state, the 4-quinolone tautomer often predominates, stabilized by the electron-withdrawing nature of the 8-cyano group.

| Property | Specification |

| IUPAC Name | 4-Hydroxyquinoline-8-carbonitrile (or 4-oxo-1,4-dihydroquinoline-8-carbonitrile) |

| CAS Number | 848128-91-6 |

| Molecular Formula | C₁₀H₆N₂O |

| Molecular Weight | 170.17 g/mol |

| Key Functional Groups | 8-Cyano (Nitrile): Electron-withdrawing, metabolic handle.4-Hydroxy/Oxo: H-bond donor/acceptor, metal chelation site.[1] |

| Primary Application | Intermediate for antiviral carboxamides; precursor for tetrazole bioisosteres. |

Discovery and Historical Context

The Shift from Antimalarials to Antivirals

While 4-aminoquinolines (e.g., Chloroquine) dominated the mid-20th century pharmacopeia, the 4-hydroxyquinoline scaffold remained largely underexplored until the search for non-nucleoside DNA polymerase inhibitors intensified in the 1980s and 1990s.

The specific discovery of the 8-cyano derivative is attributed to rational structure-activity relationship (SAR) campaigns led by pharmaceutical groups like Pharmacia & Upjohn (now Pfizer) in the late 1990s. Researchers sought to optimize the physicochemical properties of 4-hydroxyquinoline-3-carboxamides, which showed potent activity against Human Cytomegalovirus (HCMV) and Human Herpesvirus-8 (HHV-8).

Rational Design: The "8-Position" Logic

The introduction of the cyano group at the 8-position was not accidental. It served three distinct mechanistic purposes:

-

Electronic Modulation: The strong electron-withdrawing nature of the nitrile group lowers the pKa of the 4-hydroxy group and alters the electron density of the pyridine ring, affecting binding affinity to viral polymerase active sites.

-

Metabolic Stability: Substitution at the 8-position blocks metabolic hydroxylation, a common clearance pathway for quinolines.

-

Synthetic Handle: The nitrile is a versatile precursor, readily convertible to amides, carboxylic acids, or tetrazoles (a common carboxylic acid bioisostere in angiotensin receptor blockers and HIF-PH inhibitors).

Synthetic Methodologies: The Gould-Jacobs Protocol

The industrial and laboratory standard for synthesizing 4-hydroxy-8-cyanoquinoline is the Gould-Jacobs reaction . This sequence involves the condensation of an aniline derivative with an alkoxymethylene malonate, followed by thermal cyclization.

Experimental Workflow

The synthesis proceeds in three distinct phases: Condensation, Cyclization, and Hydrolysis/Decarboxylation.

Phase 1: Condensation

Reagents: 2-Aminobenzonitrile (1.0 eq), Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq). Conditions: 110°C, neat or in ethanol.

-

Mechanism: The nucleophilic amine of 2-aminobenzonitrile attacks the electrophilic beta-carbon of DEEM, eliminating ethanol via an addition-elimination mechanism.

-

Checkpoint: Monitoring the loss of the primary amine signal in NMR confirms the formation of the enamine intermediate.

Phase 2: Thermal Cyclization

Reagents: Diphenyl ether (Dowtherm A). Conditions: 250°C, high-temperature reflux.

-

Mechanism: An intramolecular electrophilic aromatic substitution occurs. The high temperature is required to overcome the activation energy barrier, especially given the electron-withdrawing nitrile group on the benzene ring, which deactivates the ring toward electrophilic attack.

-

Product: Ethyl 8-cyano-4-hydroxyquinoline-3-carboxylate.[2][3]

Phase 3: Hydrolysis and Decarboxylation

To isolate the core 4-hydroxy-8-cyanoquinoline, the ester and carboxyl group at position 3 must be removed.

-

Saponification: Treat the ester with NaOH/LiOH (aq) to yield the 3-carboxylic acid.

-

Decarboxylation: Heat the acid in diphenyl ether or quinoline at >250°C. The electron-withdrawing nature of the pyridine ring facilitates the loss of CO₂.

Detailed Protocol (Self-Validating)

Step 1: Enamine Formation Mix 11.8 g (0.1 mol) of 2-aminobenzonitrile and 21.6 g (0.1 mol) of diethyl ethoxymethylenemalonate. Heat the mixture at 110°C for 2 hours with continuous removal of ethanol (distillation). The mixture will solidify upon cooling. Recrystallize from ethanol to obtain diethyl (2-cyanophenylaminomethylene)malonate.

Step 2: Cyclization to Ester Add the enamine solid portion-wise to 100 mL of boiling diphenyl ether (250°C). Critical: Maintain temperature above 240°C to prevent polymerization. After addition, reflux for 30 minutes. Cool to room temperature; add 100 mL hexane to precipitate the product. Filter to obtain ethyl 8-cyano-4-hydroxyquinoline-3-carboxylate.

Step 3: Decarboxylation to Core Reflux the ester in 10% NaOH solution for 4 hours to hydrolyze. Acidify with HCl to precipitate the 3-carboxylic acid. Dry the solid.[4][3][5] Heat the dry acid in diphenyl ether at 260°C until CO₂ evolution ceases (approx. 45 mins). Cool and dilute with petroleum ether to precipitate 4-Hydroxy-8-cyanoquinoline .

Visualizations

Diagram 1: The Gould-Jacobs Synthesis Pathway

This diagram illustrates the step-by-step chemical transformation from starting materials to the final core scaffold.

Caption: Step-wise synthesis of 4-Hydroxy-8-cyanoquinoline via the Gould-Jacobs reaction.

Diagram 2: Pharmacophore & SAR Logic

This diagram details why the 8-cyano and 4-hydroxy positions are critical for biological activity.

Caption: Structure-Activity Relationship (SAR) rationale for the 8-cyano and 4-hydroxy substitutions.

References

-

Pharmacia & Upjohn Company. (1999).[4] 4-Hydroxyquinoline-3-carboxamides and hydrazides as antiviral agents. WO Patent 1999032450A1. Link

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

-

Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[4][3][5][6][7][8] I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. Link

-

Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Link

-

Organic Syntheses. (1955). Ethyl Ethoxymethylenemalonate.[9] Org. Synth. Coll. Vol. 3, 395. Link

Sources

- 1. scispace.com [scispace.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. WO1999032450A1 - 4-hydroxyquinoline-3-carboxamides and hydrazides as antiviral agents - Google Patents [patents.google.com]

- 4. US6093732A - 4-hydroxyquinoline-3-carboxamides and hydrazides as antiviral agents - Google Patents [patents.google.com]

- 5. US6093732A - 4-hydroxyquinoline-3-carboxamides and hydrazides as antiviral agents - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. US20060183909A1 - Compositions derived from quinoline and quinoxaline, preparation and use thereof - Google Patents [patents.google.com]

- 8. chem960.com [chem960.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note: Characterization and Protocol for 4-Hydroxy-8-cyanoquinoline as a Fluorescent Probe

This Application Note is designed to guide researchers in the characterization and utilization of 4-Hydroxy-8-cyanoquinoline (4H8CQ) . While 8-hydroxyquinoline derivatives are widely recognized for metal chelation, the 4-hydroxyquinoline scaffold (often existing in equilibrium with 4-quinolone) possesses distinct photophysical properties driven by Excited-State Intramolecular Proton Transfer (ESIPT) and Intermolecular Charge Transfer (ICT).

The presence of the 8-cyano group (a strong electron-withdrawing group) on the benzene ring significantly modulates the pKa and spectral shift of the parent scaffold, making this molecule a potent candidate for pH sensing and as a fluorogenic reference standard for enzyme activity assays (e.g., where a masking group at the 4-position is cleaved).

Introduction & Mechanism

Chemical Basis

4-Hydroxy-8-cyanoquinoline (4H8CQ) operates on a "Push-Pull" electronic system. The hydroxyl group at position 4 acts as an electron donor (especially in its deprotonated phenolate form), while the cyano group at position 8 acts as an electron acceptor.

-

Fluorescence Mechanism: Upon excitation, the molecule undergoes charge transfer (ICT). The ionization state of the 4-hydroxyl group is the primary switch for fluorescence.

-

Acidic/Neutral pH: Protonated or neutral form (often lower fluorescence or blue-shifted).

-

Basic pH: Deprotonated phenolate form (typically exhibits strong fluorescence enhancement and a red shift).

-

-

Differentiation from 8-HQ: Unlike 8-hydroxyquinoline, 4H8CQ does not form stable 5-membered chelate rings with metals involving the ring nitrogen, reducing interference from background metal ions (e.g.,

,

Primary Applications

-

Ratiometric pH Sensing: Monitoring intracellular or environmental pH changes.

-

Fluorogenic Reference Standard: Used to calibrate assays where a non-fluorescent substrate (e.g., 4-acetoxy-8-cyanoquinoline) is hydrolyzed by an enzyme (e.g., Esterase) to release the fluorescent 4H8CQ.

Material Preparation

Reagents

-

4-Hydroxy-8-cyanoquinoline (Solid): Store at 2–8°C, protected from light.

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous,

99.9%. -

Buffers:

-

PBS (Phosphate Buffered Saline), pH 7.4.

-

Citrate Buffer (pH 4.0 – 6.0).

-

Tris-HCl Buffer (pH 7.0 – 9.0).

-

Carbonate Buffer (pH 10.0).

-

Stock Solution Protocol

-

Weighing: Accurately weigh 1.70 mg of 4H8CQ (MW: 170.17 g/mol ).

-

Dissolution: Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM Stock Solution .

-

Note: Sonicate for 30–60 seconds if necessary. The solution should be clear and slightly yellow.

-

-

Storage: Aliquot into amber tubes and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Protocol 1: Spectral Characterization & pH Titration

Objective: To determine the optimal Excitation (Ex) and Emission (Em) wavelengths and the pKa of the probe.

Workflow Diagram

Figure 1: Workflow for the spectral characterization of 4H8CQ across a pH gradient.

Experimental Steps

-

Buffer Preparation: Prepare a series of buffers ranging from pH 3.0 to pH 10.0 in 0.5 pH unit increments.

-

Working Solution: Dilute the 10 mM DMSO stock 1:1000 into each buffer to achieve a final concentration of 10 µM .

-

Critical: Keep DMSO concentration constant (0.1%) across all samples to avoid solvent effects.

-

-

Absorption Scan: Measure UV-Vis absorbance (250–500 nm). Look for the appearance of a new band (likely >350 nm) as pH increases (indicating deprotonation).

-

Fluorescence Scan:

-

Set Excitation at the isosbestic point found in UV-Vis or at the absorption maximum of the basic form (predicted ~360–380 nm).

-

Scan Emission from 400 nm to 600 nm.

-

-

Data Analysis: Plot the Fluorescence Intensity at

(likely ~450–480 nm) against pH. Fit to the Henderson-Hasselbalch equation to determine pKa.

Protocol 2: Enzyme Assay Calibration (Reference Standard)

Objective: To generate a standard curve for quantifying enzyme activity (e.g., esterase) when using a 4H8CQ-based substrate.

Rationale

If you are using a substrate like 4-acetoxy-8-cyanoquinoline, the enzyme cleaves the acetate to release 4H8CQ. You must quantify the released 4H8CQ to calculate Enzyme Units (U).

Standard Curve Protocol

-

Preparation: Prepare a 100 µM intermediate standard of 4H8CQ in the assay buffer (e.g., PBS pH 7.4).

-

Serial Dilution: Create a dilution series: 0, 0.5, 1, 2.5, 5, 10, 20 µM.

-

Measurement:

-

Transfer 100 µL of each standard into a black 96-well plate.

-

Read Fluorescence (Ex/Em determined in Protocol 1, typically Ex 370 nm / Em 460 nm).

-

-

Calculation:

-

Plot RFU (Relative Fluorescence Units) vs. Concentration (µM).

-

Calculate the slope (RFU/µM). This is your Conversion Factor .

-

Data Table: Example Calibration Layout

| Well | Concentration (µM) | Expected RFU (Example) | Notes |

|---|---|---|---|

| A1/A2 | 0 (Blank) | < 50 | Background |

| B1/B2 | 1.0 | ~ 200 | Limit of Detection |

| C1/C2 | 5.0 | ~ 1000 | Linear Range |

| D1/D2 | 10.0 | ~ 2000 | Linear Range |

| E1/E2 | 20.0 | ~ 3800 | Check for Inner Filter Effect |

Troubleshooting & Validation

Interference Check

-

Metal Ions: Although 4H8CQ is less prone to chelation than 8-HQ, high concentrations of

or -

Autofluorescence: Biological media (serum, cell lysate) may autofluoresce in the blue region. If the emission of 4H8CQ is <450 nm, consider using a time-resolved fluorescence mode if available, or subtract a "No-Probe" blank.

Stability

-

The nitrile (cyano) group is generally stable but can hydrolyze to an amide/acid under extreme acidic/basic conditions (pH < 2 or pH > 12) and high heat. Keep assays within pH 4–10 and temperatures < 40°C.

References

- Principles of Quinoline Fluorescence: Bardez, E., et al. "Excited-state intramolecular proton transfer in 4-hydroxyquinoline." Journal of Physical Chemistry A, 101(42), 7786-7796. Note: Establishes the tautomeric equilibrium and fluorescence mechanisms of the 4-hydroxyquinoline core.

-

Chemical Synthesis & Properties

- ChemicalBook & PubChem Entries for CAS 848128-91-6 (4-Hydroxy-8-cyanoquinoline).

-

(Verified commercial availability as building block).

- Analogous Probe Mechanisms (8-substituted Quinolines): Albrecht, M. "8-Hydroxyquinoline-based inhibitors and probes." Current Medicinal Chemistry, 2022. Context: Provides comparative data on how 8-position substitution affects quinoline electronics.

Application Note: Metal Ion Chelation Profiling of 4-Hydroxy-8-cyanoquinoline Scaffolds

This Application Note and Protocol Guide is structured to address the specific chelation characteristics of the 4-Hydroxy-8-cyanoquinoline scaffold, distinguishing its role as a tunable pharmacophore from the classical 8-hydroxyquinoline chelators.

Executive Summary & Scientific Rationale

4-Hydroxy-8-cyanoquinoline (4H8CNQ) represents a distinct chemotype from the classical chelator 8-hydroxyquinoline (8-HQ). While 8-HQ chelates metals via a bidentate N,O-coordination site, the 4-hydroxyquinoline core requires specific functionalization—typically at the C3 position —to form a stable chelate ring.

This scaffold is a critical intermediate in the synthesis of HIF Prolyl Hydroxylase (PHD) inhibitors and antiviral agents. The 8-cyano group serves as an electronic tuner, withdrawing electron density from the aromatic system to lower the pKa of the 4-hydroxyl group and modulate the lipophilicity (LogP) of the final drug candidate.

Key Mechanistic Insights

-

Chelation Mode: The 4-hydroxy-8-cyanoquinoline core alone acts primarily as a monodentate ligand. Effective bidentate chelation of Fe(II), Cu(II), or Zn(II) requires a donor group (Carboxylate, Carboxamide, or Tetrazole) at position 3 to form a 5- or 6-membered exocyclic ring with the 4-oxo tautomer.

-

Electronic Tuning: The 8-cyano group ($ \sigma_p \approx 0.66 $) reduces the electron density on the pyridine ring, potentially decreasing the basicity of the quinoline nitrogen and altering the metal affinity of the C3/C4 binding pocket.

-

Therapeutic Relevance: Mimicking 2-oxoglutarate (2-OG) to competitively inhibit Fe(II)-dependent dioxygenases.

Chemical Basis of Interaction

The following diagram illustrates the structural requirements for chelation and the electronic influence of the 8-cyano group.

Figure 1: Structural progression from the 4-hydroxy-8-cyanoquinoline precursor to the active metal-chelating pharmacophore. The 8-cyano group indirectly influences binding affinity via electronic effects.

Experimental Protocols

Protocol A: UV-Vis Spectral Titration (Binding Constant Determination)

Objective: Determine the dissociation constant (

Materials & Reagents[1][2][3][4][5][6][7]

-

Ligand: 4-Hydroxy-8-cyanoquinoline derivative (10 mM stock in DMSO).

-

Metal Stock:

(freshly prepared in deoxygenated water/10 mM HCl to prevent oxidation) or -

Buffer: 50 mM Bis-Tris, 100 mM NaCl, pH 7.0 (Chelex-treated to remove trace metals).

-

Instrument: UV-Vis Spectrophotometer (dual-beam preferred).

Step-by-Step Methodology

-

Baseline Correction: Blank the spectrophotometer with buffer containing 1% DMSO.

-

Ligand Preparation: Dilute the ligand stock into the buffer to a final concentration of 50 µM . Record the spectrum (200–600 nm).

-

Note: The 8-cyano group often induces a bathochromic shift compared to unsubstituted quinolines.

-

-

Titration:

-

Add metal stock solution in small aliquots (0.1 to 2.0 equivalents relative to ligand).

-

Mix by inversion and incubate for 2 minutes at 25°C.

-

Record spectrum after each addition.

-

-

Observation: Look for isosbestic points (indicating clean conversion between two species) and the emergence of a Charge Transfer (CT) band (often 400–500 nm for Fe-complexes).

-

Data Analysis: Plot Absorbance (

) vs. [Metal] and fit to a 1:1 or 1:2 binding isotherm.

Protocol B: Competitive Binding Assay (Ferrozine Method)

Objective: Validate Fe(II) sequestration potency in a biologically relevant context, comparing against a standard (e.g., EDTA or 8-HQ).

Workflow Diagram

Figure 2: Competitive chelation workflow using Ferrozine as a reporter for free Iron(II).

Procedure

-

Reaction Mix: In a 96-well plate, prepare a serial dilution of the 4-hydroxy-8-cyanoquinoline derivative (0.1 µM to 100 µM).

-

Iron Addition: Add

(final conc. 50 µM) to all wells. -

Equilibration: Incubate for 15 minutes at Room Temperature (RT).

-

Reporter Addition: Add Ferrozine (final conc. 250 µM). Ferrozine forms a magenta complex with free Fe(II) (Abs Max ~562 nm).

-

Quantification: Measure Absorbance at 562 nm.

-

Low Absorbance = High Chelation (Ligand sequestered the iron).

-

High Absorbance = Low Chelation (Iron remained free to bind Ferrozine).

-

-

Calculation: Calculate

for iron sequestration.

Data Interpretation & Troubleshooting

Expected Spectral Characteristics

| Parameter | 4-Hydroxy-8-cyanoquinoline (Core) | 3-Carboxy-Derivative (Active) |

| UV Max ( | ~310–330 nm | ~340–360 nm |

| Metal Shift ( | Minimal (< 5 nm) | Significant (> 20 nm) |

| Binding Mode | Monodentate (Weak) | Bidentate (Strong, |

| Solubility | Moderate (DMSO soluble) | pH dependent (Acidic pKa ~3-4) |

Troubleshooting Guide

-

Precipitation: The 8-cyano group increases planarity and stacking. If precipitation occurs upon metal addition, add 0.01% Triton X-100 or increase DMSO to 5%.

-

Oxidation: Fe(II) rapidly oxidizes to Fe(III) at pH > 7.0. Ensure buffers are degassed or include 1 mM Ascorbate if studying Fe(II) specifically.

-

No Spectral Shift: If studying the core scaffold (unsubstituted at C3), lack of shift confirms the inability to form a stable chelate ring, validating the need for C3-functionalization.

References

-

Medicinal Chemistry of 4-Hydroxyquinolines

- Title: Structure-Activity Relationships of HIF Prolyl Hydroxylase Inhibitors.

- Context: Describes the necessity of the 3-carboxylate/amide motif for iron chel

-

Source:

-

Chelation Chemistry Standards

- Title: 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applic

- Context: Provides comparative data for the isomeric 8-HQ chel

-

Source:

-

Synthesis & Properties

- Title: Synthesis and antiviral activity of 4-hydroxyquinoline-3-carboxamides.

- Context: Details the synthesis of 8-cyano derivatives and their biological valid

-

Source:

-

Methodology

- Title: Determination of stability constants of metal complexes by spectrophotometric titr

-

Source:

Sources

- 1. 4-Hydroxy-8-cyanoquinoline manufacturers and suppliers in india [chemicalbook.com]

- 2. US6093732A - 4-hydroxyquinoline-3-carboxamides and hydrazides as antiviral agents - Google Patents [patents.google.com]

- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scirp.org [scirp.org]

- 5. WO1999032450A1 - 4-hydroxyquinoline-3-carboxamides and hydrazides as antiviral agents - Google Patents [patents.google.com]

- 6. lookchem.com [lookchem.com]

- 7. Cyclohexanecarbonitrile, 4-hydroxy- | 24056-34-6 [chemicalbook.com]

Application Notes & Protocols: 4-Hydroxy-8-cyanoquinoline as a Selective Fluorescent Sensor for Metal Ion Detection

Abstract

The detection of specific metal ions is crucial across various scientific disciplines, from environmental monitoring to pharmaceutical development. This document provides a comprehensive guide to the application of 4-Hydroxy-8-cyanoquinoline as a highly selective and sensitive fluorescent chemosensor. We delve into the underlying sensing mechanism, provide detailed protocols for its synthesis and use, and offer insights into data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fluorescent sensing technologies.

Introduction: The Critical Role of Metal Ion Sensing

Metal ions are fundamental to a vast array of biological and chemical processes. However, imbalances in their concentrations can lead to significant environmental toxicity and are implicated in numerous diseases, including neurodegenerative disorders.[1] Consequently, the development of robust and sensitive methods for the detection of specific metal ions is of paramount importance.[2] Fluorescent chemosensors have emerged as a powerful analytical tool due to their high sensitivity, selectivity, and rapid response times.[3][4]

The 8-hydroxyquinoline (8-HQ) scaffold has been extensively utilized in the design of fluorescent sensors owing to its inherent ability to chelate a wide variety of metal ions.[2][5][6] The parent 8-HQ molecule is weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen.[5][6][7] Upon chelation with a metal ion, this ESIPT process is blocked, leading to a significant enhancement of fluorescence.[6][7] This "turn-on" fluorescence response forms the basis of its sensing capability.

This application note focuses on a specific derivative, 4-Hydroxy-8-cyanoquinoline, exploring its potential as a selective sensor. The introduction of a cyano group at the 8-position can modulate the electronic properties and coordination behavior of the quinoline core, potentially enhancing its selectivity for specific metal ions.

Principle of Detection: Chelation-Enhanced Fluorescence

The sensing mechanism of 4-Hydroxy-8-cyanoquinoline relies on the principle of Chelation-Enhanced Fluorescence (CHEF) . In its free form, the probe exhibits minimal fluorescence. Upon binding to a specific metal ion, a stable complex is formed through coordination with the hydroxyl oxygen and the quinoline nitrogen. This chelation event rigidifies the molecular structure and inhibits non-radiative decay pathways, resulting in a significant increase in fluorescence intensity.

The selectivity of the sensor is dictated by the specific electronic and steric environment of the binding pocket, which favors coordination with certain metal ions over others.

Signaling Pathway Diagram

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism of 4-Hydroxy-8-cyanoquinoline.

Synthesis of 4-Hydroxy-8-cyanoquinoline

The synthesis of 4-Hydroxy-8-cyanoquinoline can be adapted from established methods for similar quinoline derivatives.[8] A plausible synthetic route is outlined below.

Protocol 3.1: Synthesis of 4-Hydroxy-8-cyanoquinoline

-

Step 1: Chlorination of 4-hydroxy-8-tosyloxyquinoline. The synthesis can commence with the chlorination of the readily available 4-hydroxy-8-tosyloxyquinoline to yield 4-chloro-8-tosyloxyquinoline.[8]

-

Step 2: Nucleophilic Substitution. The 4-chloro-8-tosyloxyquinoline can then be treated with a cyanide source, such as potassium cyanide, in a suitable solvent to introduce the cyano group at the 8-position via nucleophilic aromatic substitution.

-

Step 3: Hydrolysis. Subsequent hydrolysis of the tosyl protecting group under acidic or basic conditions would yield the final product, 4-hydroxy-8-cyanoquinoline.

-

Purification and Characterization. The crude product should be purified using column chromatography or recrystallization.[9] The structure and purity of the final compound must be confirmed by spectroscopic methods such as NMR and mass spectrometry.[9][10]

Experimental Protocols for Metal Ion Sensing

4.1. Materials and Reagents

-

4-Hydroxy-8-cyanoquinoline (synthesized as per Protocol 3.1)

-

Stock solutions (e.g., 1 mM) of various metal perchlorates or nitrates in deionized water or an appropriate buffer.

-

Spectroscopic grade solvents (e.g., DMSO, acetonitrile, ethanol).

-

Buffer solutions (e.g., HEPES, Tris-HCl) to maintain a constant pH.

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

4.2. Preparation of Solutions

-

Sensor Stock Solution: Prepare a stock solution of 4-Hydroxy-8-cyanoquinoline (e.g., 1 mM) in a suitable organic solvent like DMSO or acetonitrile.

-

Metal Ion Stock Solutions: Prepare individual stock solutions of the metal ions to be tested (e.g., 10 mM) in deionized water.

-

Working Solutions: For the experiments, dilute the stock solutions to the desired concentrations using the appropriate buffer and solvent mixture.

Experimental Workflow

Caption: General workflow for metal ion sensing experiments.

4.3. Protocol for Fluorescence Titration

This protocol is designed to determine the binding affinity of the sensor for a specific metal ion.

-

Prepare a series of solutions containing a fixed concentration of the 4-Hydroxy-8-cyanoquinoline sensor (e.g., 10 µM) in a buffered solvent mixture.

-

To each solution, add increasing concentrations of the target metal ion stock solution (e.g., from 0 to 2 equivalents).

-

Incubate the solutions for a short period to allow for complexation to reach equilibrium.

-

Measure the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be determined by acquiring the absorption spectrum of the sensor and exciting at the absorption maximum.

-

Record the fluorescence intensity at the emission maximum for each metal ion concentration.

4.4. Protocol for Selectivity Study

This protocol assesses the sensor's response to the target metal ion in the presence of other potentially interfering metal ions.

-

Prepare a solution of the sensor (e.g., 10 µM) and the target metal ion (e.g., 2 equivalents) in the buffered solvent mixture.

-

Prepare a series of solutions containing the sensor (e.g., 10 µM) and a selection of other metal ions (e.g., 2 equivalents each of Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Fe³⁺, Al³⁺, etc.).[2]

-

Measure the fluorescence emission spectrum of each solution under the same conditions as the titration experiment.

-

Compare the fluorescence response of the sensor to the target metal ion with its response to other metal ions.

Data Analysis and Interpretation

5.1. Binding Constant Determination

The binding constant (Kₐ) can be determined by plotting the change in fluorescence intensity against the concentration of the metal ion. For a 1:1 binding stoichiometry, the data can be fitted to the Benesi-Hildebrand equation.

5.2. Limit of Detection (LOD)

The limit of detection can be calculated based on the fluorescence titration data using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low analyte concentrations.

5.3. Job's Plot Analysis

To determine the stoichiometry of the sensor-metal ion complex, a Job's plot can be constructed. This involves preparing a series of solutions where the total molar concentration of the sensor and the metal ion is kept constant, but their molar fractions are varied. The plot of fluorescence intensity versus the mole fraction of the sensor will show a maximum at the mole fraction corresponding to the stoichiometry of the complex. Spectrophotometric methods can also be used to determine the stoichiometric ratio.[11]

Expected Results and Performance Characteristics

The performance of 4-Hydroxy-8-cyanoquinoline as a metal ion sensor can be summarized in the following table. The values provided are hypothetical and should be determined experimentally.

| Parameter | Expected Value | Significance |

| Excitation Wavelength (λex) | ~350 nm | Optimal wavelength for exciting the sensor. |

| Emission Wavelength (λem) | ~450 nm | Wavelength of maximum fluorescence emission. |

| Quantum Yield (Φ) | > 0.5 (in complex) | High quantum yield indicates a strong fluorescent signal. |

| Binding Constant (Kₐ) | > 10⁵ M⁻¹ | A high binding constant signifies strong affinity for the target ion. |

| Limit of Detection (LOD) | < 1 µM | A low LOD indicates high sensitivity. |

| Selectivity | High for a specific ion | Demonstrates the sensor's ability to detect the target ion in a complex mixture. |

Troubleshooting and Method Validation

-

Low Fluorescence Signal: Ensure the purity of the synthesized sensor. Check the pH of the buffer and the solvent composition, as these can significantly affect fluorescence.

-

Poor Selectivity: The presence of interfering ions can be mitigated by using a masking agent or by adjusting the experimental conditions (e.g., pH).

-

Precipitation: If precipitation occurs upon addition of metal ions, try using a lower concentration of the sensor or adjusting the solvent system.

-

Self-Validation: Each protocol should include appropriate controls, such as a blank (sensor only) and positive controls (sensor with the target ion), to ensure the validity of the results.

Conclusion

4-Hydroxy-8-cyanoquinoline holds significant promise as a selective and sensitive fluorescent sensor for the detection of specific metal ions. Its synthesis is achievable through established chemical routes, and its application in sensing experiments is straightforward. The protocols and guidelines provided in this document offer a solid foundation for researchers to explore the full potential of this and other quinoline-based chemosensors in their respective fields.

References

- 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. (2020). PubMed.

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic

- What is the mechanism of action of 8-Hydroxyquinoline. (2024). ChemicalBook.

- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). Journal of Heterocyclic Chemistry.

- Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). SciRP.org.

- What are the main applications of 8-FLUORO-4-HYDROXYQUINOLINE?. (n.d.). Guidechem.

- A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Deriv

- Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (n.d.). SCIRP.

- Quinoline based thiosemicarbazones as colorimetric chemosensors for fluoride and cyanide ions and DFT studies. (2022). NIH.

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic

- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with N

- (PDF) Quinoline-Based Fluorescence Sensors. (n.d.).

- Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. (n.d.). MDPI.

- 5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS. (n.d.).

- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (n.d.). MDPI.

- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic

- Application Notes & Protocols: Quinoline-Based Fluorescent Sensors for Analyte Detection. (n.d.). Benchchem.

- (PDF) Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. (n.d.).

- A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions. (2025). RSC Publishing.

- A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. (n.d.). PubMed Central.

- Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. (2024). PubMed Central.

Sources

- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative [mdpi.com]

- 4. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. scispace.com [scispace.com]

- 7. ours.ou.ac.lk [ours.ou.ac.lk]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

Synthesis of 4-Hydroxy-8-cyanoquinoline derivatives for biological screening

Application Note: High-Purity Synthesis and Biological Profiling of 4-Hydroxy-8-Cyanoquinoline Derivatives

Executive Summary

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for diverse therapeutics ranging from antimalarials (Chloroquine) to kinase inhibitors (Bosutinib). The introduction of a nitrile group at the C-8 position (4-hydroxy-8-cyanoquinoline ) significantly alters the physicochemical properties of the scaffold, enhancing metabolic stability and providing a critical hydrogen-bond acceptor for target engagement.

This guide details an optimized synthetic protocol designed to overcome the primary challenge in generating this scaffold: preserving the labile nitrile group during the decarboxylation step. Unlike standard Gould-Jacobs protocols which utilize harsh aqueous hydrolysis, this method employs Krapcho decarboxylation to ensure chemoselectivity. Furthermore, we provide standardized protocols for biological validation against EGFR kinase activity and antimicrobial targets.

Chemical Synthesis: The "Nitrile-Preservation" Protocol

Retrosynthetic Strategy & Logic

The classical Gould-Jacobs reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.

-

The Challenge: The standard route requires saponification (NaOH/H₂O) of the intermediate ester followed by acid-catalyzed decarboxylation. These conditions frequently hydrolyze the C-8 nitrile to an amide or carboxylic acid (8-carboxyquinoline), destroying the target pharmacophore.

-

The Solution: We utilize Krapcho Decarboxylation (LiCl/DMSO) for the final step. This allows for the removal of the C-3 ester under neutral conditions, preserving the C-8 nitrile.

Synthetic Workflow Diagram

Figure 1: Optimized synthetic pathway utilizing Krapcho decarboxylation to prevent nitrile hydrolysis.

Step-by-Step Protocol

Step 1: Condensation (Enamine Formation)

-

Reagents: Charge a round-bottom flask with 2-aminobenzonitrile (1.0 eq, 11.8 g, 100 mmol) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq, 23.7 g, 110 mmol).

-

Reaction: Heat the neat mixture to 110°C for 2 hours. The reaction is driven by the evolution of ethanol.

-

Expert Tip: Attach a Dean-Stark trap or open condenser to facilitate ethanol removal, driving the equilibrium forward.

-

-

Workup: Cool to room temperature. The product usually solidifies. Recrystallize from ethanol/hexane (1:1) to obtain the acrylate intermediate as a yellow solid.

-

Validation: ¹H NMR should show a doublet for the vinyl proton (~8.5 ppm).

-

Step 2: Thermal Cyclization

-

Setup: Use a 3-neck flask equipped with a mechanical stirrer and a high-capacity condenser.

-

Solvent: Add Dowtherm A (diphenyl ether/biphenyl eutectic mixture) (10 mL per gram of substrate).

-

Process: Heat the solvent to 250°C (reflux). Add the acrylate intermediate portion-wise to the boiling solvent.

-

Safety: Rapid addition causes violent boiling due to ethanol release. Add slowly.

-

-

Duration: Maintain reflux for 45–60 minutes.

-

Isolation: Cool to room temperature. Dilute with an equal volume of hexane to precipitate the quinoline ester. Filter and wash with hexane to remove Dowtherm A.

-

Intermediate: Ethyl 8-cyano-4-hydroxyquinoline-3-carboxylate.

-

Step 3: Krapcho Decarboxylation (The Critical Step)

-

Reagents: Dissolve the ester (10 mmol) in DMSO (20 mL). Add Lithium Chloride (LiCl) (3.0 eq) and water (1.0 eq - essential for the mechanism).

-

Reaction: Heat to 150°C for 4–6 hours. Monitor by TLC (disappearance of the ester spot).

-

Workup: Pour the reaction mixture into ice water (100 mL). The pH should be near neutral. Adjust to pH 5–6 with dilute acetic acid if necessary to ensure the 4-hydroxy tautomer precipitates.

-

Purification: Filter the beige solid. Recrystallize from DMF/Ethanol.

Yield & Characterization:

-

Expected Yield: 60–70% (overall).

-

Appearance: Off-white to pale yellow powder.

-

IR: Distinct Nitrile stretch at ~2230 cm⁻¹. Broad OH/NH stretch ~3000–3200 cm⁻¹.

Functionalization for Library Generation

To create a library for screening, the 4-hydroxy group is typically converted to a 4-chloro group, enabling Nucleophilic Aromatic Substitution (S_NAr).

-

Chlorination: Reflux 4-hydroxy-8-cyanoquinoline in POCl₃ (neat) for 2 hours.

-

Library Synthesis: React 4-chloro-8-cyanoquinoline with various amines (anilines, piperazines) in isopropanol (reflux) to generate the final drug candidates.

Biological Screening Protocols

EGFR Kinase Inhibition Assay

Quinolines are potent ATP-competitive inhibitors. This assay determines the IC₅₀ of your derivatives against Epidermal Growth Factor Receptor (EGFR).

Reagents:

-

EGFR recombinant protein (human, intracellular domain).

-

Poly(Glu,Tyr) 4:1 substrate.

-

ATP (10 µM final).

-

³³P-ATP or ADP-Glo™ reagent (Promega).

Protocol:

-

Preparation: Prepare 3x serial dilutions of the test compounds in DMSO (Start at 10 µM).

-

Incubation: Mix EGFR kinase (0.2 µ g/well ), substrate, and compound in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Incubate for 15 min at RT.

-

Initiation: Add ATP mixture. Incubate for 60 min at RT.

-

Detection: Stop reaction and detect kinase activity (luminescence or radioactivity).

-

Analysis: Fit data to a sigmoidal dose-response curve (variable slope) to calculate IC₅₀.

Antimicrobial Screening (MIC Determination)

8-cyanoquinolines often exhibit antibacterial properties.

Workflow Diagram:

Figure 2: Standard Minimum Inhibitory Concentration (MIC) workflow.

Protocol:

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Strains: S. aureus (ATCC 29213) and E. coli (ATCC 25922).

-

Dilution: Dispense 100 µL of broth into 96-well plates. Perform serial 2-fold dilutions of the test compound.

-

Inoculation: Add bacteria to a final density of

CFU/mL. -

Controls: Positive control (Ciprofloxacin), Negative control (DMSO only), Sterility control (Media only).

-

Readout: The MIC is the lowest concentration with no visible growth (turbidity) after 24h.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete condensation | Increase temperature to 120°C; ensure ethanol is actively removed. |

| Violent bumping in Step 2 | Rapid addition of solid | Add acrylate as a slurry in warm Dowtherm A or use a powder addition funnel. |

| Loss of Nitrile (Step 3) | Hydrolysis to amide | Ensure DMSO is dry; strictly limit water to 1.0 eq. Do not use NaOH. |

| Insolubility in Screen | Compound precipitation | Limit final DMSO concentration in assay to <1%. Use intermediate dilution plate. |

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

-

Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media. Synthesis, 1982(10), 805-822.

-

Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49-63. (Reference for EGFR Kinase Assay protocols on quinoline scaffolds).

-

Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard for MIC protocols).

Sources

- 1. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 4. CN102295579B - Synthesis process for (R)-4-cyano-3-hydroxybutyric acid ethyl ester - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Notes and Protocols: 4-Hydroxy-8-cyanoquinoline as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-Hydroxy-8-cyanoquinoline

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Within this privileged class of heterocycles, 4-hydroxy-8-cyanoquinoline emerges as a particularly valuable and versatile building block for the synthesis of novel molecular entities. Its utility stems from the presence of three distinct and strategically positioned reactive sites: the nucleophilic 4-hydroxy group, the electrophilic carbon at the 4-position (after activation), and the cyano group at the 8-position, which can be further elaborated.

The 4-hydroxy group can be readily converted into a good leaving group, such as a chloride, which then allows for the introduction of a wide array of substituents at this position via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.[3] This enables the systematic exploration of the structure-activity relationship (SAR) of novel quinoline derivatives. Furthermore, the 8-cyano group can serve as a key pharmacophore, a metabolic handle, or a precursor for other functional groups, such as carboxylic acids or amines, thereby expanding the chemical space accessible from this starting material.

This guide provides a comprehensive overview of the synthetic utility of 4-hydroxy-8-cyanoquinoline, offering detailed protocols for its key transformations and highlighting the potential applications of its derivatives in drug discovery and materials science.

Proposed Synthetic Workflow for 4-Hydroxy-8-cyanoquinoline

While a direct, one-pot synthesis of 4-hydroxy-8-cyanoquinoline may not be readily available in the literature, a plausible and robust synthetic route can be envisioned based on established quinoline syntheses, such as the Conrad-Limpach reaction. The following workflow outlines a potential pathway starting from commercially available 2-amino-benzonitrile.

Caption: Proposed synthetic workflow for 4-hydroxy-8-cyanoquinoline.

Key Synthetic Transformations and Protocols

The synthetic versatility of 4-hydroxy-8-cyanoquinoline is best demonstrated through its key reactions that allow for the diversification of the quinoline core. The following sections provide detailed protocols for these transformations.

Activation of the 4-Hydroxy Group via Chlorination

The conversion of the 4-hydroxy group to a 4-chloro group is a critical step to enable subsequent nucleophilic substitution and cross-coupling reactions. This transformation is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

Caption: Conversion of 4-hydroxy-8-cyanoquinoline to its 4-chloro derivative.

Protocol: Synthesis of 4-Chloro-8-cyanoquinoline

Materials:

-

4-Hydroxy-8-cyanoquinoline

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a stir bar and reflux condenser, suspend 4-hydroxy-8-cyanoquinoline (1.0 eq) in phosphorus oxychloride (5.0-10.0 eq).

-

Catalyst Addition: Carefully add a catalytic amount of anhydrous DMF (e.g., 0.1 eq) to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with toluene (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-chloro-8-cyanoquinoline.

Causality Behind Experimental Choices:

-

Excess POCl₃: Serves as both the reagent and the solvent, driving the reaction to completion.

-

Catalytic DMF: Acts as a Vilsmeier-Haack catalyst to facilitate the chlorination.

-

Ice Quench: Decomposes the excess POCl₃ in a controlled manner.

-

Neutralization: Essential to remove acidic byproducts and allow for efficient extraction of the product into an organic solvent.

Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

With the 4-chloro derivative in hand, a variety of nucleophiles can be introduced at this position.

Protocol: General Procedure for the Synthesis of 4-Amino-8-cyanoquinolines

Materials:

-

4-Chloro-8-cyanoquinoline

-

Primary or secondary amine (1.2-2.0 eq)

-

Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) as a base

-

Anhydrous solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or n-butanol

-

Round-bottom flask with reflux condenser

-

Stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: To a solution of 4-chloro-8-cyanoquinoline (1.0 eq) in the chosen anhydrous solvent, add the amine (1.2-2.0 eq) and the base (2.0-3.0 eq).

-

Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography or recrystallization.

| Nucleophile | Base | Solvent | Typical Temperature |

| Aliphatic amines | K₂CO₃ | DMF | 80-100 °C |

| Anilines | DIPEA | n-Butanol | 100-120 °C |

| Thiols | NaH | THF | 0 °C to RT |

O-Alkylation of the 4-Hydroxy Group

Direct alkylation of the 4-hydroxy group provides access to 4-alkoxy-8-cyanoquinoline derivatives.

Protocol: Synthesis of 4-Alkoxy-8-cyanoquinolines

Materials:

-

4-Hydroxy-8-cyanoquinoline

-

Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1-1.5 eq)

-

Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as a base

-

Anhydrous acetone or N,N-Dimethylformamide (DMF)

-

Round-bottom flask with reflux condenser

-

Stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: Suspend 4-hydroxy-8-cyanoquinoline (1.0 eq) and the base (2.0-3.0 eq) in the chosen anhydrous solvent.

-

Reagent Addition: Add the alkyl halide (1.1-1.5 eq) to the suspension.

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux for 2-16 hours, depending on the reactivity of the alkyl halide. Monitor the reaction by TLC or LC-MS.

-

Work-up:

-

Filter off the inorganic salts and wash with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography.

Suzuki-Miyaura Cross-Coupling at the 4-Position

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation, allowing for the synthesis of 4-aryl-8-cyanoquinolines.[4][5]

Caption: Suzuki-Miyaura cross-coupling of 4-chloro-8-cyanoquinoline.

Protocol: Synthesis of 4-Aryl-8-cyanoquinolines

Materials:

-

4-Chloro-8-cyanoquinoline

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Schlenk flask or sealed tube

-

Stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: In a Schlenk flask or sealed tube, combine 4-chloro-8-cyanoquinoline (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

-

Degassing: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-110 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography.

| Arylboronic Acid | Palladium Catalyst | Base | Solvent System |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/Water |

| 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water |

Potential Applications in Drug Discovery and Beyond

Derivatives of 4-hydroxy-8-cyanoquinoline are of significant interest in medicinal chemistry due to the established broad-spectrum biological activity of the quinoline nucleus.[1][6] The ability to readily diversify the 4-position allows for the fine-tuning of pharmacological properties.

-

Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases. The synthesized 4-substituted-8-cyanoquinolines represent a library of novel compounds for screening against various cancer cell lines.[7]

-

Antimicrobial and Antifungal Agents: The 8-hydroxyquinoline scaffold is known for its metal-chelating properties, which contribute to its antimicrobial and antifungal effects.[1] Derivatives of 4-hydroxy-8-cyanoquinoline can be evaluated for their activity against a range of pathogens.

-

Materials Science: The rigid, planar structure of the quinoline ring system, combined with the potential for extended conjugation through 4-aryl substitution, makes these compounds candidates for investigation as organic light-emitting diode (OLED) materials or fluorescent probes.[3]

The 8-cyano group itself can be a versatile handle for further synthetic transformations, such as hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions, further expanding the synthetic possibilities from this valuable building block.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Derivatization of the 4-hydroxy group on 8-cyanoquinoline

Application Note: Strategic Derivatization of the 4-Hydroxy Group on 8-Cyanoquinoline

Executive Summary

The 8-cyanoquinoline scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., EGFR, MEK) where the 8-cyano group modulates solubility and metabolic stability while preventing oxidative metabolism at the 8-position. However, the derivatization of the 4-hydroxy group (typically existing as the 4(1H)-quinolone tautomer) presents a classic regioselectivity challenge.

This guide details the divergent synthetic pathways to functionalize this position. We prioritize the conversion to a 4-chloro intermediate for broad utility (

Chemical Context & Mechanistic Insight

The Tautomer Trap

4-Hydroxy-8-cyanoquinoline exists in equilibrium between the enol form (4-hydroxy) and the keto form (4(1H)-quinolone).

-

Thermodynamic Reality: In solution, particularly in polar solvents, the keto form dominates.

-

Reactivity Consequence: Treatment with simple bases (

, NaH) and alkyl halides typically yields the N-alkylated product (1-alkyl-8-cyano-4-quinolone) due to the high nucleophilicity of the nitrogen anion. -

Electronic Influence: The 8-cyano group is a strong electron-withdrawing group (EWG). It increases the acidity of the N-H bond, further facilitating N-deprotonation, but also significantly activates the 4-position for nucleophilic attack once converted to a leaving group.

Strategic Decision Matrix

| Desired Outcome | Recommended Pathway | Key Intermediate |

| 4-Amino / 4-Thio | Activation | 4-Chloro-8-cyanoquinoline |

| 4-Aryl / 4-Alkyl | Activation | 4-Chloro-8-cyanoquinoline |

| 4-Alkoxy (Ether) | Direct O-Alkylation (Specific) | 4-Hydroxy-8-cyanoquinoline |

Protocol A: Activation via Deoxychlorination